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Abstract
This technical guide provides a comprehensive overview of the toxicological profile of 2-

methylphenol (o-cresol), a significant industrial chemical and environmental contaminant. The

document synthesizes current knowledge on its acute, sub-chronic, and chronic toxicity, as well

as its genotoxic, carcinogenic, and reproductive effects. Detailed summaries of quantitative

toxicological data are presented in tabular format for ease of comparison. Methodologies for

key toxicological studies are outlined, referencing standardized protocols. Furthermore, this

guide illustrates the metabolic pathways of 2-methylphenol and the subsequent cellular

signaling cascades leading to toxicity, visualized through detailed diagrams. This document is

intended to serve as a critical resource for researchers, scientists, and professionals involved in

drug development and chemical safety assessment.

Introduction
2-Methylphenol, also known as ortho-cresol (o-cresol), is an organic compound with the

formula CH₃C₆H₄(OH). It is a derivative of phenol and an isomer of p-cresol and m-cresol. As a

colorless solid with a characteristic medicinal odor, it finds wide application as an intermediate

in the production of herbicides, disinfectants, and other chemicals. Its presence in tobacco

smoke and coal tar contributes to human exposure.[1] Understanding the toxicological profile of

2-methylphenol is crucial for assessing its risk to human health and the environment.
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Toxicological Data
The toxicity of 2-methylphenol has been evaluated across various endpoints. The following

tables summarize the key quantitative data from acute, repeated-dose, and reproductive

toxicity studies.

Acute Toxicity
Acute exposure to high levels of 2-methylphenol can be harmful, causing irritation to the skin,

eyes, and respiratory tract.[1] Systemic effects can also occur, and high doses can be lethal.

Table 1: Acute Toxicity of 2-Methylphenol

Endpoint Species Route Value Reference(s)

LD50 Rat Oral
121 - 1350

mg/kg
[1][2]

LD50 Mouse Oral 344 mg/kg [1]

LD50 Rabbit Dermal 890 mg/kg [3]

LC50 Rat Inhalation
> 1220 mg/m³ (1

h)
[4]

LC (lethal) Mouse Inhalation 178 mg/m³ [5]

Repeated-Dose Toxicity
Sub-chronic and chronic exposure to 2-methylphenol can lead to a range of adverse effects,

with the nervous system, liver, and kidneys being potential target organs. The method of

administration (gavage vs. diet) can influence the observed toxicity, with gavage studies often

showing effects at lower doses.[6]

Table 2: Repeated-Dose Toxicity of 2-Methylphenol
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Study
Duration

Species Route NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e(s)

90-day Rat Gavage
50

mg/kg/day

175

mg/kg/day

Decreased

body

weight,

neurotoxicit

y (tremors,

labored

respiration)

[2][7]

90-day Rat Feed - -

Increased

liver and

kidney

weights at

high doses

[6]

28-day Rat Feed -
861

mg/kg/day

Increased

kidney

weight

[6]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of 2-methylphenol have shown effects

at high doses, often in the presence of maternal toxicity.

Table 3: Reproductive and Developmental Toxicity of 2-Methylphenol
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Study
Type

Species Route NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e(s)

Two-

Generation
Mouse Feed

773

mg/kg/day

> 773

mg/kg/day

No adverse

effects on

reproductiv

e

performanc

e

[5]

Developme

ntal
Rabbit Gavage

100

mg/kg/day

> 100

mg/kg/day

No

developme

ntal toxicity

[8]

Parental

Toxicity
Rat Gavage

30

mg/kg/day
- - [7]

Genotoxicity
The genotoxicity of 2-methylphenol has been investigated in various in vitro and in vivo assays.

While some studies have reported positive findings for chromosomal aberrations and sister

chromatid exchanges in vitro, in vivo studies have generally been negative.

Table 4: Genotoxicity of 2-Methylphenol
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Assay Type System With S9 Without S9 Result
Reference(s
)

Ames Test
S.

typhimurium
Negative Negative Negative [8]

Chromosoma

l Aberration
CHO cells Positive Positive Positive [7]

Sister

Chromatid

Exchange

CHO cells Positive Positive Positive [7]

In vivo

Micronucleus
Mouse N/A N/A Negative [7]

CHO: Chinese Hamster Ovary

Carcinogenicity
The carcinogenic potential of 2-methylphenol is not fully established. The U.S. EPA has

previously classified it as a Group C "possible human carcinogen" based on limited animal data

and positive genotoxicity results.[5] However, more recent assessments suggest there is

inadequate information to assess its carcinogenic potential.[9] Some studies have indicated a

potential tumor-promoting activity.[7]

Experimental Protocols
The toxicological evaluation of 2-methylphenol generally follows standardized guidelines, such

as those established by the Organisation for Economic Co-operation and Development

(OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD 401/420/423/425)
Principle: To determine the median lethal dose (LD50) and identify signs of acute toxicity

following a single oral dose.

Animal Model: Typically young adult rats (e.g., Sprague-Dawley or Wistar), fasted before

administration.
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Methodology:

The test substance is administered by gavage in a single dose. The vehicle is often an

inert substance like corn oil or water. The volume administered is typically low (e.g., 1

mL/100 g body weight for aqueous solutions, 0.4 mL/100 g for oils).

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes,

behavior), and body weight changes for at least 14 days.

A gross necropsy is performed on all animals at the end of the study.

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Oral Toxicity (OECD 401/423)

Animal Selection Fasting
Healthy young adult rats

Dosing
Overnight

Observation
Single oral gavage

Necropsy
14 days for mortality & clinical signs

Data Analysis
Gross examination

LD50 Calculation
Statistical methods

Click to download full resolution via product page

Caption: Workflow for an acute oral toxicity study.

Dermal Irritation/Corrosion (OECD 404)
Principle: To assess the potential of a substance to cause reversible or irreversible skin

inflammation.

Animal Model: Albino rabbits are typically used.

Methodology:

A small area of the animal's dorsal skin is clipped free of fur.

A defined amount of the test substance (0.5 g or 0.5 mL) is applied to the skin under a

gauze patch, which is then covered with a semi-occlusive dressing.
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The patch is left in place for 4 hours.

After patch removal, the skin is observed for erythema (redness) and edema (swelling) at

1, 24, 48, and 72 hours.

Data Analysis: Skin reactions are scored based on a standardized grading system (e.g.,

Draize scoring).

Dermal Irritation/Corrosion (OECD 404)

Animal Preparation Substance Application
Clipping of fur on albino rabbit

Exposure
0.5 g or 0.5 mL under patch

Observation
4 hours, semi-occlusive

Scoring
1, 24, 48, 72 hours post-removal

Irritation Classification
Erythema & Edema scores

Click to download full resolution via product page

Caption: Workflow for a dermal irritation study.

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(OECD 408)

Principle: To evaluate the adverse effects of a substance administered orally over 90 days.

Animal Model: Typically rats (e.g., F344/N).

Methodology:

The test substance is administered daily to several groups of animals at different dose

levels, either mixed in the diet, dissolved in drinking water, or by gavage. A control group

receives the vehicle only.

Animals are observed daily for clinical signs of toxicity. Body weight and food/water

consumption are measured weekly.

Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
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A comprehensive gross necropsy and histopathological examination of organs and tissues

are conducted.

Data Analysis: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the

Lowest-Observed-Adverse-Effect Level (LOAEL).

Two-Generation Reproduction Toxicity (OECD 416)
Principle: To assess the effects of a substance on male and female reproductive

performance and on the offspring.

Animal Model: Typically rats or mice (e.g., CD-1 Swiss mice).

Methodology:

The test substance is administered to the parental (F0) generation before mating, during

mating, gestation, and lactation.

Endpoints evaluated in the F0 generation include mating performance, fertility, gestation

length, and parturition.

The first-generation (F1) offspring are exposed to the substance from conception through

maturity. The F1 generation is then mated to produce the second generation (F2).

Endpoints in the offspring include viability, body weight, sex ratio, and developmental

landmarks.

Data Analysis: Determination of NOAELs for parental toxicity, reproductive toxicity, and

offspring toxicity.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
Principle: To detect gene mutations (point mutations) induced by a substance using strains of

Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan,

respectively.

Methodology:
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The tester strains are exposed to the test substance with and without a metabolic

activation system (S9 mix from rat liver).

The mixture is plated on a minimal agar medium lacking the required amino acid.

After incubation, the number of revertant colonies (colonies that have regained the ability

to synthesize the amino acid) is counted.

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in

the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

Principle: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by

quantifying micronuclei in newly formed red blood cells.

Animal Model: Typically mice or rats.

Methodology:

Animals are exposed to the test substance, usually on two or more occasions.

Bone marrow or peripheral blood is collected at appropriate times after the last

administration.

Smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs,

immature) from normochromatic erythrocytes (NCEs, mature).

The frequency of micronucleated PCEs is determined by microscopic analysis.

Data Analysis: A significant, dose-related increase in the frequency of micronucleated PCEs

in treated animals compared to controls indicates a genotoxic effect.

Mechanisms of Toxicity and Signaling Pathways
The toxicity of 2-methylphenol is attributed to its ability to denature proteins and disrupt cell

membranes, similar to phenol.[2] Its metabolism plays a crucial role in its toxic effects, leading
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to the formation of reactive intermediates and the induction of oxidative stress.

Metabolism
2-Methylphenol is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The

specific isozymes involved in the metabolism of phenols include CYP2E1 and CYP2F2.[10]

Metabolism can proceed through two main pathways:

Hydroxylation of the aromatic ring: This can lead to the formation of catechols and

hydroquinones.

Oxidation of the methyl group: This can result in the formation of benzyl alcohol derivatives.

These metabolic processes can generate reactive intermediates, such as quinone methides

and semiquinone radicals, which can covalently bind to cellular macromolecules, including

proteins and DNA, leading to cellular damage. Detoxification occurs through conjugation with

glucuronic acid or sulfate.
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Metabolism of 2-Methylphenol

2-Methylphenol
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Caption: Metabolic activation and detoxification of 2-methylphenol.

Cellular Toxicity and Signaling Pathways
The toxic effects of 2-methylphenol at the cellular level are multifaceted and involve several

interconnected pathways:

Mitochondrial Dysfunction: Cresols have been shown to inhibit mitochondrial respiration,

particularly affecting the NAD-linked respiration more than the succinate-linked respiration.

This can lead to a decrease in ATP production and disruption of cellular energy metabolism.

Cresols can also induce mitochondrial swelling.

Oxidative Stress: The metabolism of 2-methylphenol can lead to the generation of reactive

oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant
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defenses results in oxidative stress. This can cause damage to cellular components,

including lipids (lipid peroxidation) and proteins (protein carbonylation).

Disruption of Calcium Homeostasis: While direct evidence for 2-methylphenol is limited,

studies on the related compound p-cresol have shown that it can induce a rapid increase in

intracellular calcium concentration ([Ca²⁺]i). This is achieved by mobilizing calcium from

intracellular stores, such as the endoplasmic reticulum, and promoting calcium influx from

the extracellular space. This disruption of calcium signaling can activate various downstream

pathways, including protein kinase C (PKC), and contribute to cytotoxicity.
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Cellular Toxicity Pathways of 2-Methylphenol
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Caption: Overview of cellular toxicity pathways induced by 2-methylphenol.

Conclusion
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2-Methylphenol exhibits a moderate to high level of acute toxicity and can cause significant

adverse effects upon repeated exposure. While it has shown some evidence of genotoxicity in

vitro, its in vivo genotoxic and carcinogenic potential in humans remains to be fully elucidated.

The primary mechanisms of its toxicity involve metabolic activation to reactive intermediates,

leading to mitochondrial dysfunction, oxidative stress, and disruption of cellular signaling. This

technical guide provides a consolidated resource for understanding the toxicological profile of

2-methylphenol, which is essential for conducting accurate risk assessments and ensuring its

safe handling and use in various industrial and research settings. Further research is warranted

to delineate the specific signaling pathways involved in its toxicity and to clarify its carcinogenic

potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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